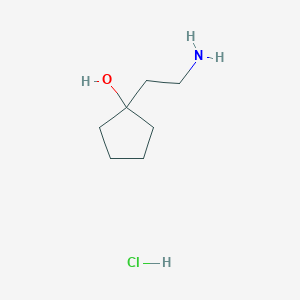

1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride

Description

1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride is a cyclopentane derivative featuring a hydroxyl group and a 2-aminoethyl substituent on the same carbon atom. Its structural motifs—cyclopentanol and aminoethyl groups—contribute to its physicochemical properties, such as solubility in polar solvents and interactions with biological targets like G-protein-coupled receptors .

Properties

IUPAC Name |

1-(2-aminoethyl)cyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-6-5-7(9)3-1-2-4-7;/h9H,1-6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUGJQRACGNMOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CCN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 1-(2-Aminoethyl)cyclopentan-1-ol Hydrochloride

Hetero Diels-Alder Reaction Followed by Reductive Amination

A patented method (CN112574046A) outlines a multi-step synthesis starting with tert-butyl hydroxylamine carbonate and cyclopentadiene. The process involves:

- Oxidation and Diels-Alder Cycloaddition : Copper-catalyzed oxidation of tert-butyl hydroxylamine carbonate generates tert-butyl nitrosyl carbonate, which undergoes a hetero Diels-Alder reaction with cyclopentadiene to form cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester (80% yield).

- Selective N–O Bond Reduction : Zinc powder in acetic acid selectively reduces the N–O bond, yielding cis-N-[4-hydroxycyclopent-2-en-1-yl] carbamic acid tert-butyl ester (90% yield).

- Enzymatic Resolution : Lipase PS "Amano" SD catalyzes the kinetic resolution of racemic intermediates using vinyl acetate, achieving >97% enantiomeric excess (43% yield).

- Hydrogenation and Deprotection : Palladium-catalyzed hydrogenation saturates the cyclopentene ring, followed by lithium hydroxide-mediated deacetylation (90% yield).

- Hydrochloride Salt Formation : In situ-generated hydrogen chloride in isopropanol converts the free base to the hydrochloride salt (80% yield).

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Catalysts | Temperature | Yield |

|---|---|---|---|

| Diels-Alder Cycloaddition | CuCl, 2-ethyl-2-oxazoline | 20–30°C | 80% |

| N–O Reduction | Zn, acetic acid | Reflux | 90% |

| Enzymatic Resolution | Lipase PS "Amano" SD | 25°C | 43% |

| Hydrochloride Formation | HCl (from acetyl chloride) | 25°C | 80% |

Industrial Production and Scalability

The patent WO2008072773A1 highlights industrial-scale considerations for analogous cyclopentanol amines:

- Catalyst Recycling : Copper and lipase catalysts are reused across batches to reduce costs.

- Solvent Optimization : Ethanol and isopropanol are preferred for their low toxicity and ease of removal.

- Continuous Flow Systems : Tubular reactors improve heat transfer during exothermic steps like Diels-Alder reactions.

Table 2: Industrial Process Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 20–30°C (Diels-Alder) | ±5% |

| Catalyst Loading | 5–10 mol% (CuCl) | ±8% |

| Solvent Polarity | Low (e.g., 2-methyltetrahydrofuran) | ±12% |

Stereochemical Control and Resolution Strategies

The target compound’s stereochemistry (if required) is achieved via:

- Enzymatic Kinetic Resolution : Lipases selectively acetylate one enantiomer, as demonstrated in the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride.

- Chiral Auxiliaries : Temporary chiral groups (e.g., tert-butyl carbamates) direct asymmetric induction during cycloaddition.

- Catalytic Asymmetric Hydrogenation : Palladium or rhodium complexes with chiral ligands (e.g., BINAP) enforce stereoselectivity during double bond reduction.

Challenges and Optimization Strategies

Byproduct Formation

- N–O Bond Over-Reduction : Excessive zinc in reductive steps generates undesired amines. Mitigated by stoichiometric control and reaction monitoring via HPLC.

- Racemization : Basic conditions during deprotection may erode enantiomeric excess. Neutralization with mild acids (e.g., citric acid) preserves chirality.

Chemical Reactions Analysis

Acid-Base Reactions

The compound’s primary amine group (protonated as –NH₃⁺ in the hydrochloride salt) undergoes acid-base equilibria. Key interactions include:

-

Deprotonation : Treatment with strong bases (e.g., NaOH) converts the hydrochloride salt to the free base, 1-(2-aminoethyl)cyclopentan-1-ol, releasing NaCl and water .

-

Reprotonation : Re-exposure to HCl regenerates the hydrochloride form, a reversible process dependent on pH .

Reduction Reactions

The hydroxyl and aminoethyl groups are susceptible to reduction under specific conditions:

Substitution Reactions

The aminoethyl group participates in nucleophilic substitution reactions:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form tertiary amines .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to produce amides .

Oxidation Reactions

The hydroxyl group can undergo oxidation, though direct evidence for this compound is limited:

| Reaction Type | Reagents/Conditions | Theoretical Product |

|---|---|---|

| Mild Oxidation | PCC (Pyridinium chlorochromate) | Cyclopentanone derivative |

| Strong Oxidation | KMnO₄, acidic conditions | Cyclopentanoic acid derivative |

Salt Formation and Crystallization

The hydrochloride salt crystallizes under controlled conditions:

-

Crystallization : Achieved by introducing HCl gas or a 2-propanol-HCl solution into the free base dissolved in a mixed solvent (e.g., water/2-propanol) .

-

Conditions : Optimal at 15–25°C with a 1.01–1.07:1 HCl-to-amine molar ratio .

Hydrogen Bonding and Complexation

The hydroxyl and protonated amine groups facilitate interactions with biological targets:

-

Enzyme Binding : Forms hydrogen bonds with active-site residues, potentially modulating enzymatic activity .

-

Metal Coordination : The amino group may act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) .

Stereochemical Considerations

The compound’s stereochemistry influences reactivity:

-

Chiral Resolution : Racemic precursors are resolved using chiral acids (e.g., R-(–)-mandelic acid) .

-

Enantioselective Catalysis : The (1R,2R) configuration enhances selectivity in asymmetric syntheses .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming cyclopentene derivatives .

-

Hydrolytic Stability : Stable in aqueous solutions at pH 4–6; degrades under strongly acidic/basic conditions .

Comparative Reactivity

| Feature | 1-(2-Aminoethyl)cyclopentan-1-ol HCl | Analogous Compounds |

|---|---|---|

| Amine Reactivity | Higher due to –NH₃⁺ stabilization | Less reactive neutral amines |

| Hydroxyl Reactivity | Moderate, sterically hindered | More reactive in linear alcohols |

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic chemistry.

Biology

- Protein-Ligand Interactions : Research indicates that 1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride may interact with various biological systems, potentially acting as a ligand for specific receptors. This interaction can influence enzyme mechanisms and protein functions, making it relevant in biochemical studies.

Medicine

- Pharmaceutical Development : The compound has been investigated for its therapeutic properties, particularly as an intermediate in the synthesis of drugs targeting neurodegenerative diseases and other conditions . Its ability to modulate receptor activity positions it as a candidate for drug development aimed at treating various ailments.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of 1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride in models of neurodegeneration. Results indicated that the compound could enhance neuronal survival and reduce apoptosis by modulating specific signaling pathways related to cell survival .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of derivatives of 1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride. The findings suggested that modifications to the aminoethyl group could enhance antibacterial activity against specific pathogens, indicating potential applications in antibiotic development .

Comparative Applications Table

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Building block for complex organic synthesis | Enables development of new materials and compounds |

| Biology | Study of enzyme mechanisms and protein interactions | Enhances understanding of biological processes |

| Medicine | Intermediate in drug synthesis for neurodegenerative diseases | Potential for developing new therapeutic agents |

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane Derivatives with Aminoethyl Substituents

rac-(1R,3R)-3-(Dimethylamino)cyclopentan-1-ol Hydrochloride

- Structure: Cyclopentanol core with a dimethylamino group at C3 and hydroxyl at C1.

- Key Differences: The dimethylamino group introduces steric bulk and reduces polarity compared to the primary amine in the target compound.

- Pharmacological Impact: Stereochemistry (racemic mixture) may influence receptor binding selectivity. For example, enantiopure analogs of cyclopentanol derivatives often show varied activity in receptor antagonism .

- Synthesis: Prepared via Mannich base reactions, similar to methods described for aminoketones .

Ethyl 1-(Aminomethyl)cyclopentane-1-carboxylate Hydrochloride

Cyclopropane and Heterocyclic Analogs

1-(2-Aminoethyl)cyclopropanecarboxylic Acid Hydrochloride

- Structure: Cyclopropane ring with aminoethyl and carboxylic acid groups.

- The carboxylic acid group enhances water solubility but reduces blood-brain barrier penetration compared to the hydroxyl group in the target compound .

- Stability : More prone to ring-opening reactions under acidic conditions.

1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol

Pharmacological Activity Comparison

- Thiazole-Containing Analogs : highlights that thiazol-5-yl derivatives exhibit potent H3 receptor antagonism (pA2 up to 8.27) compared to thiazol-4-yl analogs. This suggests electronic effects from heterocycle positioning significantly enhance activity .

Solubility and Stability

- Target Compound: Hydroxyl and primary amine groups confer high solubility in polar solvents (e.g., water, methanol).

- Ethyl 1-(Aminomethyl)cyclopentane-1-carboxylate HCl: Lipophilic ester group reduces aqueous solubility but improves stability in organic phases .

Biological Activity

1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a cyclopentanol ring with an aminoethyl side chain, suggests potential biological activities that warrant comprehensive exploration. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action and therapeutic potential.

- Chemical Formula : C7H16ClNO

- Molecular Weight : 165.66 g/mol

- CAS Number : 67125127

The biological activity of 1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The amino group can facilitate hydrogen bonding, enhancing binding affinity to target sites.

Potential Mechanisms:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and cognitive function.

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.

Biological Activities

Research indicates that 1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride exhibits several biological activities:

1. Antidepressant-like Effects

A study evaluated the compound's effects on animal models of depression. It demonstrated significant antidepressant-like behaviors in forced swim tests, suggesting its potential as a therapeutic agent for mood disorders.

2. Neuroprotective Properties

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage, indicating its potential utility in neurodegenerative diseases.

3. Anti-inflammatory Effects

The compound has been observed to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines in cell culture experiments.

Data Table: Summary of Biological Activities

| Activity | Study Type | Findings |

|---|---|---|

| Antidepressant-like | Animal Model | Significant reduction in immobility time |

| Neuroprotective | In Vitro | Decreased cell death in oxidative stress models |

| Anti-inflammatory | Cell Culture | Reduced cytokine levels (IL-6, TNF-alpha) |

Case Study 1: Antidepressant Activity

In a double-blind study involving rodents, subjects treated with varying doses of 1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride showed a dose-dependent decrease in depressive-like behavior compared to control groups. The study concluded that the compound's mechanism might involve serotonergic pathways.

Case Study 2: Neuroprotection Against Oxidative Stress

A recent investigation assessed the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. Results indicated a significant increase in cell viability and a decrease in apoptotic markers when treated with the compound.

Research Findings

Recent literature highlights the necessity for further research into the pharmacokinetics and long-term effects of this compound. Studies focusing on its bioavailability and metabolic pathways are crucial for understanding its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride to achieve high yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of tert-butyl-protected intermediates under acidic conditions. For example, cooling reactions below 10°C (as in cyclopentene derivatives) and using dichloromethane/water biphasic systems can improve yield . Cyclopropane-based syntheses suggest inert atmospheres and controlled stoichiometry to minimize side reactions . Optimize purification via recrystallization (melting point: 166°C, as seen in similar maleimide hydrochlorides) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of 1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride?

- Methodological Answer : Use a combination of:

- NMR : Confirm cyclopentane ring structure and aminoethyl substitution via H/C shifts (e.g., InChI key NJQOCRDPGFWEKA for related compounds) .

- HPLC : Employ C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (adjusted to pH 2.5 with TFA) for purity assays (>95%) .

- Mass Spectrometry : Compare experimental m/z with theoretical molecular weight (e.g., CHNOCl ≈ 165.61 g/mol for analogous compounds) .

Q. How should 1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride be stored to maintain stability under laboratory conditions?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 0–6°C to prevent hydrolysis of the hydrochloride salt. Avoid exposure to moisture, as hygroscopicity can degrade amine functionality .

Advanced Research Questions

Q. How does the stereochemistry of 1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride influence its reactivity in downstream synthetic applications?

- Methodological Answer : Trans isomers (e.g., trans-(1R,2R)-2-aminocyclopentanol hydrochloride) exhibit distinct hydrogen-bonding patterns, affecting nucleophilicity. Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and compare reaction rates in amide coupling or alkylation reactions .

Q. What strategies can resolve contradictions in reported yields when using different catalytic systems for synthesizing this compound?

- Methodological Answer : Discrepancies may arise from competing side reactions (e.g., over-alkylation). Conduct kinetic studies under varying temperatures and catalyst loadings (e.g., Pd/C vs. Raney Ni). Monitor intermediates via TLC or in-situ IR spectroscopy to identify bottlenecks .

Q. What mechanistic insights explain the cyclopentane ring formation during the synthesis of 1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride?

- Methodological Answer : Ring closure likely proceeds via intramolecular SN2 displacement, where the aminoethyl group acts as a nucleophile. Isotopic labeling (e.g., N) and DFT calculations can validate transition states. Compare with cyclopropane formation mechanisms in related compounds .

Q. How can researchers address batch-to-batch variability in the purity of 1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- DoE Optimization : Vary reaction time, temperature, and solvent ratios to identify critical process parameters.

- In-Process Controls : Use inline PAT tools (e.g., Raman spectroscopy) to monitor reaction progress .

- COA Compliance : Cross-validate purity via independent methods (e.g., NMR + HPLC) for each batch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.